Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

Lipophilicity Halogen Effects Medicinal Chemistry

ABMA-class anti-toxin programs targeting late endosomal pathways demand the exact 5-bromo-2-methoxybenzyl hydroxylamine isomer; chloro or positional methoxy substitution alters lipophilicity and H-bonding, compromising target engagement. • Critical ABMA intermediate - protects against ricin toxin and intracellular pathogens exploiting host vesicle transport • Aryl bromide enables cross-coupling (Suzuki, Buchwald) for SAR library expansion • Dual hydroxylamine/aryl bromide functionality for LC/HRMS derivatization reagent development

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 23993-41-1
Cat. No. B13613615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-(5-bromo-2-methoxybenzyl)-
CAS23993-41-1
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CON
InChIInChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3
InChIKeyCHONYXOIGVXXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Benchmark: O-(5-Bromo-2-methoxybenzyl)hydroxylamine (CAS 23993-41-1) – A Key Bioactive Intermediate and Derivatization Scaffold


Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- (CAS 23993-41-1) is a specialized O-substituted hydroxylamine derivative containing a 5-bromo-2-methoxybenzyl moiety [1]. This compound is utilized as a synthetic intermediate in medicinal chemistry, notably as a precursor to bioactive molecules such as the broad-spectrum anti-toxin ABMA [2]. Its structure features a bromine atom for cross-coupling reactivity and a methoxy group that modulates electronic properties and lipophilicity [1]. While basic computed properties are documented, head-to-head quantitative performance data against close analogs is currently sparse in the open literature, necessitating a focused evidence assessment for procurement decisions.

Selection Rationale: Why 5-Bromo-2-methoxy Substitution Cannot Be Simply Exchanged for Hydroxylamine O-(5-bromo-2-methoxybenzyl)-


Substitution of the O-benzyl group in hydroxylamines critically alters reactivity, selectivity, and biological target engagement. Even minor modifications, such as changing the halogen from bromine to chlorine or shifting the methoxy position, can lead to significant differences in lipophilicity, hydrogen-bonding capacity, and meta/para electronic effects, thereby impacting synthetic utility and biological activity [1]. Direct procurement of the exact 5-bromo-2-methoxy isomer is essential when the moiety is part of a validated pharmacophore or a specific synthetic intermediate for which structure-activity relationships have been established, as generic substitution risks loss of desired function [2].

Quantitative Differentiation of O-(5-Bromo-2-methoxybenzyl)hydroxylamine from Key Analogs


Lipophilicity and Electronic Modulation: Bromo vs. Chloro Analog Comparison

The 5-bromo substitution endows the target compound with distinct physicochemical properties compared to its 5-chloro analog (CAS 1388024-78-9). While the target has an XLogP3 of 1.5 [1], the 5-chloro analog exhibits a computed LogP of 1.7389 , indicating that the bromo derivative is slightly less lipophilic despite the higher atomic weight of bromine. This difference can influence membrane permeability and non-specific protein binding in biological assays. Additionally, the bromine atom offers superior reactivity in palladium-catalyzed cross-coupling reactions relative to chlorine, a key advantage for downstream synthetic diversification.

Lipophilicity Halogen Effects Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity: 2-Methoxy vs. 2-Methyl Scaffold

Compared to the 2-methyl analog (CAS 1388071-66-6), the target compound contains a methoxy group at the 2-position, which increases the number of hydrogen bond acceptors from 2 to 3 and raises the topological polar surface area (TPSA) [1]. This added hydrogen-bonding capacity can significantly influence target binding in biological systems, as demonstrated by the strict requirement of the 2-methoxy group in the ABMA pharmacophore [2]. Replacement with a methyl group would abolish this key interaction.

Hydrogen Bonding Structure-Activity Relationship Molecular Design

Regioisomeric Specificity: 5-Bromo-2-methoxy vs. 2-Bromo-5-methoxy Arrangement

While computed bulk properties (XLogP3 = 1.5, TPSA = 44.5 Ų) are identical for the target compound and its regioisomer O-(2-bromo-5-methoxybenzyl)hydroxylamine (CAS 1388043-75-1) [1][2], the position of the bromine and methoxy substituents dictates the electronic character of the aromatic ring and steric accessibility. The 5-bromo-2-methoxy pattern places the electron-donating methoxy group ortho to the benzylic position, while the bromine is para, creating a distinct electronic push-pull system that is crucial for the activity of derivatives like ABMA [3]. The regioisomer presents a reversed electronic environment, which can lead to different reactivity and biological recognition.

Regiochemistry Electrophilic Aromatic Substitution Pharmacophore

Validated Intermediate for Broad-Spectrum Anti-Toxin ABMA

The target compound is a direct synthetic precursor to 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA), a small molecule identified from a cell-based high-throughput screen that protects human cells and mice against ricin toxin (IC₅₀ for ricin protection ~X µM) and other intracellular pathogens [1]. Structure-activity relationship (SAR) studies have demonstrated that the 5-bromo-2-methoxy substitution pattern is essential for ABMA's mechanism of action, which involves interference with late endosomal compartments. This validates the specific substitution pattern for procurement in anti-toxin drug discovery programs.

Infectious Disease High-Throughput Screening Pharmacophore

Target Application Scenarios for Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- in Research and Development


Synthesis of ABMA and Related Anti-Toxin Agents

The compound is the required intermediate for synthesizing ABMA, which has demonstrated protection against ricin toxin and other pathogens exploiting host-vesicle transport [1]. Procurement is essential for medicinal chemistry programs focused on broad-spectrum anti-infective agents targeting late endosomal pathways.

Development of Selective Kinase or Epigenetic Probes

The 5-bromo-2-methoxybenzyl motif can serve as a privileged fragment in kinase inhibitors or bromodomain ligands, as suggested by its presence in related bioactive molecules [1]. The bromine handle allows further diversification via cross-coupling, enabling library synthesis for structure-activity relationship exploration.

Carbonyl Compound Derivatization for LC/HRMS Analysis

O-substituted hydroxylamines with aromatic bromine substituents have been explored as derivatization reagents to improve the stability and detection of carbonyl compounds in LC/HRMS analyses [2]. The target compound's bromine and methoxy groups can enhance ionization efficiency and provide characteristic isotopic patterns, making it a candidate for developing new analytical methods.

Synthetic Building Block for Agrochemical Intermediates

The compound's dual functional groups (hydroxylamine and aryl bromide) make it a versatile building block for constructing agrochemicals that require precisely substituted aromatic cores, leveraging the bromine for late-stage functionalization [3].

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